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molecular formula C11H16BrN3 B1281152 1-(5-Bromopyridin-2-yl)-N,N-dimethylpyrrolidin-3-amine CAS No. 690264-82-5

1-(5-Bromopyridin-2-yl)-N,N-dimethylpyrrolidin-3-amine

Cat. No. B1281152
M. Wt: 270.17 g/mol
InChI Key: XTPJCCKHBQLBST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08618132B2

Procedure details

A solution of 215 mg (0.88 mmol) 2,5-dibromobenzene, 100 mg (0.88 mmol) 3-(dimethylamino)-pyrrolidine and 0.60 mL (3.51 mmol) ethyldiisopropylamine in 0.5 mL n-butanol is stirred for 30 min in the microwave at 150° C. The solvent is eliminated i.vac. and the residue is taken up in 20 mL EtOAc and 10 mL water. The aqueous phase is acidified with 1 M HCl. The phases are separated and then the aqueous phase is made alkaline with 2 M Na2CO3 solution and extracted with 40 mL EtOAc. The organic phase is dried over Na2SO4 and the solvent is eliminated i.vac.
Quantity
215 mg
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
0.6 mL
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([Br:8])=[CH:4]C=1.[CH3:9][N:10]([CH3:16])[CH:11]1[CH2:15][CH2:14][NH:13][CH2:12]1.C([N:19](C(C)C)C(C)C)C.Cl>C(O)CCC.CCOC(C)=O.O>[Br:8][C:5]1[CH:6]=[CH:7][C:2]([N:13]2[CH2:14][CH2:15][CH:11]([N:10]([CH3:16])[CH3:9])[CH2:12]2)=[N:19][CH:4]=1

Inputs

Step One
Name
Quantity
215 mg
Type
reactant
Smiles
BrC1=CC=C(C=C1)Br
Name
Quantity
100 mg
Type
reactant
Smiles
CN(C1CNCC1)C
Name
Quantity
0.6 mL
Type
reactant
Smiles
C(C)N(C(C)C)C(C)C
Name
Quantity
0.5 mL
Type
solvent
Smiles
C(CCC)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
CCOC(=O)C
Step Four
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The phases are separated
EXTRACTION
Type
EXTRACTION
Details
extracted with 40 mL EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is dried over Na2SO4

Outcomes

Product
Name
Type
Smiles
BrC=1C=CC(=NC1)N1CC(CC1)N(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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